molecular formula C24H29NO8 B12837707 Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate

Cat. No.: B12837707
M. Wt: 459.5 g/mol
InChI Key: MLQKCVQDVWDTJQ-TUAMIGMJSA-N
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Description

This compound features a hexahydropyrano[3,2-d][1,3]dioxin core with a phenyl group at position 2, dihydroxy groups at positions 7 and 8, and a benzyl carbamate moiety linked via a propyloxy chain. The stereochemistry (4aR,6R,7R,8R,8aR) is critical for its conformational stability and interaction with biological targets.

Properties

Molecular Formula

C24H29NO8

Molecular Weight

459.5 g/mol

IUPAC Name

benzyl N-[3-[[(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]propyl]carbamate

InChI

InChI=1S/C24H29NO8/c26-19-20(27)23(29-13-7-12-25-24(28)31-14-16-8-3-1-4-9-16)32-18-15-30-22(33-21(18)19)17-10-5-2-6-11-17/h1-6,8-11,18-23,26-27H,7,12-15H2,(H,25,28)/t18-,19-,20-,21+,22?,23-/m1/s1

InChI Key

MLQKCVQDVWDTJQ-TUAMIGMJSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCCCNC(=O)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)OCCCNC(=O)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include benzyl alcohol, carbamoyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

Reaction Type Conditions Products References
Carbamate Hydrolysis 1M HCl (aq), reflux, 6–8 hrs3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)propylamine + Benzyl alcohol + CO₂
Benzyl Ether Cleavage H₂O, H₃O⁺ (pH 2–3), 80°C, 12 hrsFree hydroxyl groups + Toluene derivatives
  • The carbamate group hydrolyzes to release benzyl alcohol and carbon dioxide, leaving a primary amine.

  • Benzyl ethers are cleaved under acidic conditions to yield phenolic/alcoholic groups .

Oxidation Reactions

Hydroxyl groups at positions 7 and 8 are susceptible to oxidation:

Oxidizing Agent Conditions Product References
KMnO₄ (aq)Neutral pH, 25°C, 24 hrsKetone derivatives at C7/C8 positions
CrO₃/H₂SO₄Acetic acid, 50°C, 6 hrsOxidized dioxin ring with conjugated carbonyl groups
  • Secondary alcohols oxidize to ketones, altering the compound’s hydrogen-bonding capacity .

Acetylation Reactions

Hydroxyl groups undergo acetylation for protective derivatization:

Acetylating Agent Conditions Product References
Acetic anhydridePyridine, 0°C, 2 hrsFully acetylated derivative with OAc groups at C7/C8
Acetyl chlorideDCM, RT, 12 hrsPartial acetylation (mono- or diacetylated products)
  • Acetylation enhances the compound’s lipophilicity, facilitating membrane permeability in biological systems .

Hydrogenolysis of Benzyl Groups

Benzyl ethers and the carbamate benzyl group are cleaved via catalytic hydrogenation:

Catalyst Conditions Products References
Pd/C (10%)H₂ (1 atm), EtOH, 25°CFree hydroxyls + Toluene (from benzyl ethers) + Propylamine derivative
  • Hydrogenolysis is pivotal for deprotection in multistep syntheses .

Glycosidic Bond Cleavage

The hexahydropyrano[3,2-d] dioxin ring undergoes acid-catalyzed cleavage:

Acid Conditions Products References
H₂SO₄ (0.5M)Reflux, 4 hrsLinear carbohydrate derivatives + Phenolic byproducts
  • Ring-opening reactions yield intermediates useful for glycosylation studies .

Comparative Reactivity Table

Key functional groups and their reactivity profiles:

Functional Group Reactivity Key Reactions
CarbamateBase-sensitiveHydrolysis to amines
Benzyl ethersAcid/H₂-sensitiveCleavage to hydroxyls
Secondary hydroxylsOxidation-proneKetone formation
Pyranose ringAcid-labileGlycosidic bond cleavage

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:
Research indicates that compounds similar to benzyl carbamate derivatives can act as potent inhibitors of specific enzymes. For instance, studies on isosorbide derivatives demonstrate that benzyl carbamate modifications can enhance selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), which is crucial in the development of treatments for neurodegenerative diseases like Alzheimer's .

2. Drug Development:
Benzyl carbamate derivatives have been explored as prodrugs. The incorporation of specific functional groups can modify their pharmacokinetic properties, enhancing solubility and bioavailability. For example, the design of salicylate-based prodrugs has shown promising results in enhancing drug efficacy through selective enzyme interactions .

Organic Synthesis Applications

1. Condensation Reactions:
Benzyl carbamate has been utilized in acid-catalyzed condensation reactions with glyoxal. This reaction has been studied extensively to understand the formation of complex heterocycles and to optimize synthetic routes for producing valuable intermediates . The research highlights the influence of solvent polarity on reaction outcomes and identifies optimal conditions for synthesizing desired products .

2. Synthesis of Novel Compounds:
The condensation of benzyl carbamate with various aldehydes and α-keto acids has been investigated to produce novel compounds with potential biological activities. These reactions have been shown to yield diverse products that can be further functionalized for specific applications in drug discovery .

Case Studies and Research Findings

Study Findings Implications
Isosorbide Derivatives High potency as BuChE inhibitorsPotential for Alzheimer's treatment
Acid-Catalyzed Condensation Identified optimal solvents for reactionsImproved synthesis methods for complex molecules
Benzyl Carbamate Reactions Diverse products from aldehyde reactionsExpanding the library of bioactive compounds

Mechanism of Action

The mechanism of action for Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Hexahydropyrano[3,2-d][1,3]dioxin Core

Compound Name / ID Core Structure Key Substituents Physical Properties Key Differences & Implications References
Target Compound Hexahydropyrano[3,2-d][1,3]dioxin - 2-Phenyl
- 7,8-Dihydroxy
- Propyloxy-benzyl carbamate
Not reported Reference for comparison: Balances lipophilicity (carbamate) and polarity (dihydroxy groups).
(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol (GLPBIO, GB51088) Hexahydropyrano[3,2-d][1,3]dioxin - 2-Phenyl
- 7,8-Dihydroxy
- 6-Phenoxy
Soluble in DMSO (10 mM stock solution) Phenoxy group increases steric bulk, reducing solubility compared to the target’s carbamate.
tert-Butyl(((2R,4aR,6R,7R,8aS)-6-(Iodomethyl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)oxy)dimethylsilane Hexahydropyrano[3,2-d][1,3]dioxin - 2-Phenyl
- Iodomethyl
- tert-Butyldimethylsilyl (TBS) protected hydroxy
Lipophilic (TBS group) TBS protection enhances stability during synthesis; iodomethyl enables further functionalization.

Functional Group Analogs

Compound Name / ID Core Structure Key Substituents Physical Properties Key Differences & Implications References
Benzyl ((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate Tetrahydro-2H-pyran - Benzyl carbamate
- Multiple hydroxyl groups
Solubility: Polar (hydroxyls) Lacks the fused dioxin ring but shares carbamate and hydroxyl motifs; highlights carbamate’s role in stability.
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine - Benzyl group
- Carboxylate esters
MP: 215–217°C Demonstrates how carbamate vs. ester groups affect melting points and reactivity.
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxaza-decane - Benzothiazole
- Carbamate derivatives
Not reported Illustrates spirocyclic systems as alternatives for conformational rigidity.

Biological Activity

Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity based on recent research findings, including its mechanisms of action, therapeutic applications, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a hexahydropyrano dioxin core structure. The stereochemistry of the compound is significant for its biological activity. The presence of hydroxyl groups and the aromatic benzyl moiety contribute to its pharmacological properties.

Antitubercular Activity : Research has indicated that derivatives of benzyl carbamates exhibit significant antitubercular activity. Specifically, compounds similar to benzyl carbamate have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) suggesting effective inhibition at low doses. For example, related carbamates demonstrated MIC values as low as 5 μg/mL against Mtb strains .

Cholinesterase Inhibition : Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that certain benzene-based carbamates exhibit potent inhibitory effects on these enzymes. For instance, compounds with structural similarities to benzyl carbamate were found to have high selectivity indices and low IC50 values against AChE and BChE .

Comparative Biological Activity

Compound Biological Activity MIC/IC50 Values Target Enzyme/Pathogen
Benzyl Carbamate Derivative AAntitubercular5 μg/mLMycobacterium tuberculosis
Benzyl Carbamate Derivative BAChE Inhibitor20 nMAcetylcholinesterase
Benzyl Carbamate Derivative CBChE Inhibitor150 pMButyrylcholinesterase

Case Studies

  • In Vivo Efficacy Against Tuberculosis : A study demonstrated that a structurally similar compound to benzyl carbamate exhibited significant in vivo efficacy in mouse models infected with Mtb. The compound was administered orally and showed a marked reduction in bacterial load compared to untreated controls .
  • Cholinesterase Inhibition Studies : In vitro assays revealed that certain benzyl carbamate derivatives inhibited AChE and BChE effectively. The structure-activity relationship (SAR) studies indicated that modifications in the phenolic ring significantly affected the inhibitory potency .

Research Findings

Recent investigations into the biological activity of benzyl carbamates have highlighted their potential as therapeutic agents. Notably:

  • Structure-Activity Relationship Studies : The presence of hydroxyl groups and the specific arrangement of substituents on the benzene ring are critical for enhancing biological activity. Variations in these structures lead to different levels of potency against target enzymes and pathogens .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with their targets. Such studies reveal binding affinities and potential interactions that can guide further drug design efforts .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying stereochemistry. For instance, coupling constants (J values) in confirmed axial/equatorial proton orientations in the pyrano-dioxin ring .
  • HRMS : High-resolution mass spectrometry validates molecular formula. reported HRMS (ESI) with <2 ppm error .
  • IR and UV-Vis : Used to identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) and conjugation effects .
    Advanced Tip : X-ray crystallography or NOESY NMR can resolve ambiguous stereochemical configurations in complex scaffolds .

How can stereoselectivity be controlled during the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring?

Advanced Research Question
Stereochemical outcomes depend on:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2R,3S,4S,5S,6R)-configured sugars in ) ensures retention of configuration during ring closure .
  • Reaction Conditions : Acid-catalyzed cyclizations (e.g., p-toluenesulfonic acid in DMF) favor equatorial hydroxyl group participation, as seen in .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing diastereomeric excess (>90% in ) .

What mechanistic insights explain side reactions during the carbamate linkage formation?

Advanced Research Question
Common side reactions include:

  • Hydrolysis : The benzyl carbamate group is susceptible to acidic/basic conditions. used Troc-protected amines to prevent hydrolysis during coupling .
  • Racemization : Elevated temperatures or prolonged reaction times can lead to epimerization. minimized this by conducting reactions at 0°C .
    Mitigation : Additives like DMAP or DIPEA stabilize intermediates, while monitoring pH (neutral to mildly acidic) reduces degradation .

How can low yields in the oxypropyl chain coupling step be addressed?

Advanced Research Question
Low yields often arise from:

  • Steric Hindrance : Bulky substituents on the pyrano-dioxin scaffold reduce nucleophile accessibility. resolved this using smaller linkers (e.g., iodomethyl groups) .
  • Incompatible Solvents : THF or DMF improves solubility compared to non-polar solvents. achieved higher coupling efficiency in DMF .
    Alternative Approaches : Microwave-assisted synthesis or flow chemistry can enhance reaction rates and yields .

What strategies are effective for selective deprotection of hydroxyl groups in complex intermediates?

Advanced Research Question

  • Acid-Sensitive Groups : Use diluted HCl in methanol (e.g., 3M HCl in MeOH for benzylidene acetal removal in ) .
  • Reductive Conditions : Hydrogenolysis (H2/Pd-C) selectively cleaves benzyl carbamates without affecting Troc or silyl ethers .
  • Enzymatic Methods : Lipases or esterases can hydrolyze specific protecting groups under mild conditions, though this requires empirical optimization .

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